An In-depth Technical Guide to the Physicochemical Properties of Benzo[b]thiophene-2-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of Benzo[b]thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzo[b]thiophene-2-carboxamide, a versatile heterocyclic compound with significant interest in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and development efforts.
Core Physicochemical Properties
Benzo[b]thiophene-2-carboxamide is a solid, crystalline compound. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | --INVALID-LINK-- |
| Molecular Weight | 177.23 g/mol | --INVALID-LINK-- |
| Melting Point | 176-178 °C | --INVALID-LINK-- |
| Boiling Point | Data not available. The related compound, Benzo[b]thiophene-2-carbaldehyde, has a boiling point of 90 °C at 0.1 mmHg.[1] | N/A |
| logP (calculated) | 2.1 | --INVALID-LINK-- |
| pKa | Data not available | N/A |
| Solubility | No quantitative data available. The related compound, Benzo[b]thiophene-2-carbaldehyde, is reported to be soluble in methanol.[1] | N/A |
Experimental Protocols
Synthesis of Benzo[b]thiophene-2-carboxamide
A common and effective method for the synthesis of Benzo[b]thiophene-2-carboxamide proceeds via the activation of Benzo[b]thiophene-2-carboxylic acid followed by amidation. The following is a generalized protocol based on standard laboratory procedures for amide bond formation.
Materials:
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Benzo[b]thiophene-2-carboxylic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
Procedure:
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Activation of the Carboxylic Acid:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzo[b]thiophene-2-carboxylic acid in anhydrous DCM.
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Cool the solution to 0 °C using an ice bath.
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Slowly add a slight excess (e.g., 1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
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Remove the solvent and excess reagent in vacuo to yield the crude Benzo[b]thiophene-2-carbonyl chloride.
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Amidation:
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Dissolve the crude Benzo[b]thiophene-2-carbonyl chloride in anhydrous DCM or THF and cool to 0 °C.
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Slowly add an excess (e.g., 2-3 equivalents) of the ammonia solution.
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Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by adding water.
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Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
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Purification:
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The crude Benzo[b]thiophene-2-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Biological Activity and Signaling Pathways
Benzo[b]thiophene-2-carboxamide and its derivatives have been shown to exhibit a range of biological activities, including acting as opioid receptor agonists, modulators of Amyloid Beta (Aβ) aggregation, and STING (Stimulator of Interferon Genes) agonists.[2] These activities are mediated through various cellular signaling pathways.
Opioid Receptor Signaling
Certain Benzo[b]thiophene-2-carboxamide derivatives act as potent analgesics by activating opioid receptors. This activation can trigger downstream signaling through both G-protein-dependent (cAMP) and G-protein-independent (β-arrestin) pathways.
Caption: Opioid receptor signaling pathways activated by Benzo[b]thiophene-2-carboxamide.
STING Signaling Pathway
Derivatives of Benzo[b]thiophene-2-carboxamide have been identified as agonists of the STING pathway, which plays a crucial role in the innate immune response. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines through the IRF3 and NF-κB transcription factors.[3]
Caption: STING signaling pathway initiated by Benzo[b]thiophene-2-carboxamide derivatives.
Modulation of Amyloid Beta (Aβ) Aggregation
Certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives have demonstrated the ability to modulate the aggregation of Aβ42, a key pathological hallmark of Alzheimer's disease. This suggests a potential therapeutic application in neurodegenerative disorders. The precise signaling pathways involved in this modulation are still under investigation.
Caption: Modulation of Amyloid Beta aggregation by Benzo[b]thiophene-2-carboxamide derivatives.
References
- 1. BENZO[B]THIOPHENE-2-CARBOXALDEHYDE CAS#: 3541-37-5 [m.chemicalbook.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
